molecular formula C11H11NO2 B1335074 (2-Methylindol-1-yl)acetic acid CAS No. 86704-55-4

(2-Methylindol-1-yl)acetic acid

Cat. No.: B1335074
CAS No.: 86704-55-4
M. Wt: 189.21 g/mol
InChI Key: MGICLRNAZXDKAT-UHFFFAOYSA-N
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Description

(2-Methylindol-1-yl)acetic acid is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is also known by its IUPAC name (2-methyl-1H-indol-1-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-methylindol-1-yl group attached to an acetic acid group . The InChI code for this compound is 1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) .

Scientific Research Applications

Auxin Activity and Molecular Structure

(2-Methylindol-1-yl)acetic acid, known as 2-Me-IAA, is a recognized auxin, a class of plant hormones. The study by Antolić et al. (2004) explores the auxin activity of 2-Me-IAA and its analogs, noting that these compounds show characteristics between strong and weak auxins. They also discuss the molecular dynamics and quantum-chemical calculations of these compounds, suggesting that the shift in rotational preferences of the -CH2COOH moiety might contribute to their reduced plant-growth promoting activity (Antolić et al., 2004).

Biochemical Properties and Synthesis

Another aspect of this compound research focuses on its biochemical properties and synthesis methods. For instance, Kutubi and Kitamura (2011) investigated the iron-catalyzed hydroarylation of propynoic acid and its esters with indoles, leading to the synthesis of 3,3-bis(indol-3-yl)propanoic acids, which are significant in biological and pharmaceutical fields. This study highlights the utility of 2-methylindole in synthesizing compounds relevant to these areas (Kutubi & Kitamura, 2011).

Oxidation Studies

Itahara, Ouya, and Kozono (1982) conducted a study on the oxidation of 3-alkyl-2-methylindoles, revealing insights into the selective oxidation of the 2-methyl group and the formation of 3-alkyl-2-formylindoles. This research provides valuable information on the chemical behavior of this compound under specific conditions, which can be crucial for its applications in chemical synthesis (Itahara, Ouya, & Kozono, 1982).

Indole Derivative Reactions

Further research into the reactions of indole derivatives, including those related to this compound, can be found in the work of Mudry and Frasca (1973). Their study on the photo-oxidation of indole derivatives, particularly 2- and 3-methylindoles, provides insights into the formation of indole-carboxaldehydes, which are major products in certain reactions. Such knowledge is crucial for understanding the chemical reactivity of this compound in different environments (Mudry & Frasca, 1973).

Mechanism of Action

Target of Action

(2-Methylindol-1-yl)acetic acid, also known as 2-(2-methyl-1H-indol-1-yl)acetic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (18921 g/mol) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, the compound’s action and efficacy may be influenced by the specific biological environment in which it is present, including the presence of other molecules, pH, and temperature.

Properties

IUPAC Name

2-(2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICLRNAZXDKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389582
Record name (2-Methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86704-55-4
Record name (2-Methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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